A12B4C3

Übersicht

Beschreibung

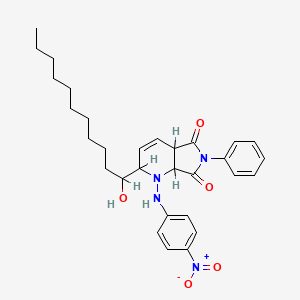

A12B4C3 is a selective hPNKP phosphatase inhibitor.

Wissenschaftliche Forschungsanwendungen

Krebs-Strahlentherapie-Verbesserung

A12B4C3 wurde als Inhibitor der Polynukleotidkinase/Phosphatase (PNKP) identifiziert, die eine entscheidende Rolle in DNA-Reparaturwegen spielt . Seine Inhibition kann DNA-Schadensreparaturprozesse behindern und so die Strahlenempfindlichkeit von Krebszellen möglicherweise erhöhen. Dies deutet darauf hin, dass this compound zur Steigerung der Wirksamkeit der Strahlentherapie, insbesondere bei der Behandlung von Prostatakrebs, eingesetzt werden könnte, indem die Wiederkehr von Krebszellen nach einer Hoch-LET-Strahlentherapie (Linear Energy Transfer) verhindert wird .

Prostatakrebsforschung

In Prostatakrebszelllinien wie PC-3 hat sich gezeigt, dass this compound die Zellviabilität verringert und Apoptose induziert, wenn es mit einer Kohlenstoffionenstrahltherapie kombiniert wird . Dies deutet auf sein Potenzial als Radiomodulator hin, um die Zelltötung zu verstärken und die Zellregeneration während der Behandlung zu verhindern, was eine vielversprechende Methode zur Bekämpfung von Prostatakrebsrezidiven darstellt .

Pharmakologische Studien

This compound hat eine antiproliferative Aktivität gegen Krebszellen gezeigt und kann die Strahlenempfindlichkeit bestimmter Krebszellen erhöhen . Es wirkt als allosterisch regulierter, nicht kompetitiver Inhibitor der menschlichen PNKP-Phosphatase-Aktivität, was es zu einem potenten und spezifischen Inhibitor macht, der wegen seiner pharmakologischen Eigenschaften untersucht werden sollte .

Molekularbiologische Forschung

Die Fähigkeit der Verbindung, die Sekundärstruktur von PNKP zu verändern, deutet auf ihre Nützlichkeit in der molekularbiologischen Forschung hin. Durch die Hemmung von PNKP könnte this compound zur Untersuchung der DNA-Reparaturmechanismen auf molekularer Ebene verwendet werden, was Einblicke in die zellulären Reaktionen auf DNA-Schäden liefert .

Chemische Biologie

Als polysubstituiertes Piperidin, das die Sekundärstruktur von PNKP beeinflussen kann, kann this compound ein wertvolles Werkzeug in der chemischen Biologie sein. Forscher können die Wechselwirkungen der Verbindung mit anderen Molekülen und ihre Auswirkungen auf biologische Systeme untersuchen, was möglicherweise zur Entdeckung neuer therapeutischer Wirkstoffe führt .

Arzneimittelentwicklung

Aufgrund seiner Spezifität und Potenz als hPNKP-Phosphatase-Inhibitor könnte this compound ein Kandidat für die Arzneimittelentwicklung sein. Seine Rolle bei der Steigerung der Strahlenempfindlichkeit und der Hemmung der Proliferation von Krebszellen macht es zu einer Verbindung, die für die Entwicklung neuer Krebsbehandlungen von Interesse ist .

Wirkmechanismus

Target of Action

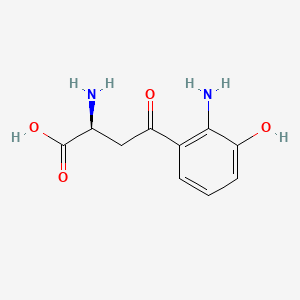

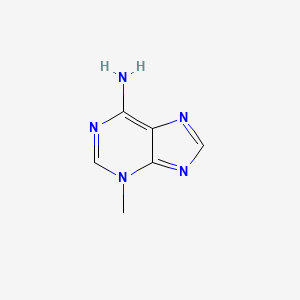

A12B4C3, also known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase (PNKP) . PNKP plays a crucial role in the DNA repair process, particularly in the repair of both single and double-strand breaks .

Mode of Action

This compound acts as a noncompetitive inhibitor that allosterically regulates the phosphatase activity of human PNKP . It disrupts the secondary structure of PNKP, thereby inhibiting its activity . This inhibition of PNKP disrupts the DNA repair process, leading to an accumulation of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PNKP, this compound prevents the repair of DNA single and double-strand breaks, leading to an accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can penetrate cells to interact with its intracellular target, pnkp .

Result of Action

The inhibition of PNKP by this compound leads to an increase in DNA damage, which can result in cell cycle arrest and apoptosis . This makes this compound a potential therapeutic agent for cancer treatment. In fact, this compound has been shown to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia. This suggests that the efficacy of this compound can be affected by the oxygen levels in the tumor microenvironment .

Eigenschaften

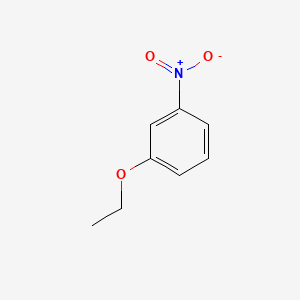

IUPAC Name |

2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGJAKTBPFFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

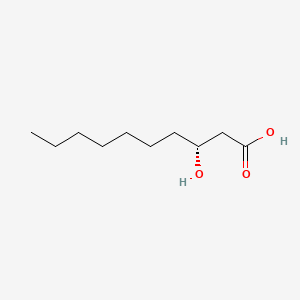

Canonical SMILES |

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425001 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005129-80-5 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

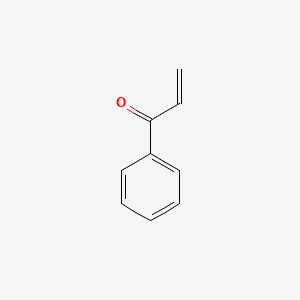

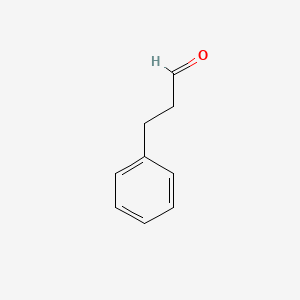

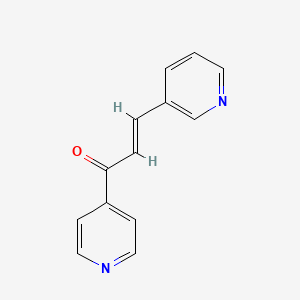

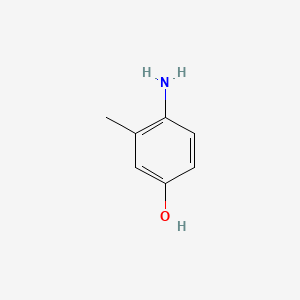

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?

A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].

Q2: How does this compound impact cancer cell sensitivity to chemotherapy?

A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].

Q3: Is this compound specific to hPNKP or does it affect other enzymes?

A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)

![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)

![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)